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Compound of Interest

Compound Name: 2-Nitroethanol

Cat. No.: B1329411 Get Quote

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is

a powerful analytical technique for identifying functional groups within a molecule. This guide

provides a comparative analysis of the characteristic IR absorption peaks for 2-Nitroethanol
and related alternative compounds, supported by experimental data and protocols.

Comparison of Characteristic Infrared Absorption Peaks
The table below summarizes the key IR absorption peaks for 2-Nitroethanol, Ethanol, and

Nitromethane. This data allows for a clear comparison of the spectral features of a molecule

containing both a nitro and a hydroxyl group versus molecules containing only one of these

functional groups.
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Functional

Group

Vibrational

Mode

2-

Nitroethan

ol (cm⁻¹)

Ethanol

(cm⁻¹)

Nitrometh

ane

(cm⁻¹)

Typical

Range

(cm⁻¹)

Intensity/S

hape

O-H Stretching ~3350 3391[1][2] N/A
3200-

3600[3]

Strong,

Broad

C-H Stretching ~2950 ~2980 ~2950
2850-

3000[4]

Medium to

Strong

NO₂

Asymmetri

c

Stretching

~1550 N/A 1573[5]
1550-

1475[5]
Strong

NO₂
Symmetric

Stretching
~1370 N/A 1383[5]

1360-

1290[5]
Medium

C-N Stretching ~870 N/A ~880
Not well-

defined

Weak to

Medium

C-O Stretching ~1050
1102,

1055[1]
N/A

1260-

1050[1]
Strong

Note: The exact peak positions for 2-Nitroethanol are based on typical values for its functional

groups as specific experimental spectra can vary slightly.

Analysis of Spectral Data
The IR spectrum of 2-Nitroethanol is characterized by the prominent features of both an

alcohol and a nitroalkane. The most distinguishable peak is a strong and broad absorption

band around 3350 cm⁻¹, which is indicative of the O-H stretching vibration, broadened by

hydrogen bonding.[6] Another key set of absorptions are the strong, asymmetric and medium,

symmetric N-O stretching bands of the nitro group, appearing near 1550 cm⁻¹ and 1370 cm⁻¹,

respectively.[5]

By comparing the spectrum of 2-Nitroethanol to that of Ethanol, the influence of the nitro

group becomes apparent. Ethanol's spectrum is dominated by a very broad O-H stretch around

3391 cm⁻¹ and strong C-O stretching bands between 1102 and 1055 cm⁻¹.[1][2] The absence
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of the strong nitro group absorptions in the 1550-1300 cm⁻¹ region is a clear differentiating

factor.

Conversely, a comparison with Nitromethane highlights the contributions of the hydroxyl group.

The IR spectrum of nitromethane is characterized by the strong N-O stretching vibrations at

1573 cm⁻¹ (asymmetric) and 1383 cm⁻¹ (symmetric).[5] The lack of the broad O-H stretching

band in the 3200-3500 cm⁻¹ region clearly distinguishes it from 2-Nitroethanol.

Experimental Protocol: Obtaining the Infrared
Spectrum
The following is a generalized procedure for obtaining the IR spectrum of a liquid sample such

as 2-Nitroethanol using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-

IR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of a liquid sample for the identification of

functional groups.

Materials:

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

Liquid sample (e.g., 2-Nitroethanol)

Dropper or pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe

soaked in a volatile solvent like isopropanol and allow it to dry completely.
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Acquire a background spectrum. This will measure the absorbance of the ambient

atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will then be

subtracted from the sample spectrum.

Sample Application:

Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of

the ATR crystal, ensuring the crystal is fully covered.

Spectrum Acquisition:

Acquire the sample spectrum. The instrument's software will automatically subtract the

background spectrum to produce the final spectrum of the sample.

Typically, a spectrum is the average of multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400

cm⁻¹.

Cleaning:

After the measurement is complete, carefully clean the sample from the ATR crystal using

a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next

user.

Data Analysis:

Analyze the resulting spectrum by identifying the wavenumbers of the major absorption

bands.

Compare these bands to correlation tables or spectral databases to identify the functional

groups present in the molecule.

Visualization of Functional Group Analysis
The following diagram illustrates the logical workflow for identifying the key functional groups of

2-Nitroethanol from its infrared spectrum.
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IR Spectrum Analysis of 2-Nitroethanol
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Caption: Workflow for the identification of 2-Nitroethanol using key IR spectral regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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